molecular formula C22H22N4O4S B3312016 4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946287-52-1

4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312016
CAS No.: 946287-52-1
M. Wt: 438.5 g/mol
InChI Key: PPENUNNBMXIISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS 946287-52-1) is a chemical research reagent of high purity (95%+) with a molecular weight of 438.5 g/mol and the molecular formula C22H22N4O4S . This compound is built on a privileged molecular architecture that combines a benzenesulfonamide group with a pyridazine heterocycle bearing a morpholine substituent. The sulfonamide functional group is a key pharmacophore in medicinal chemistry, known for its ability to act as a zinc-binding group (ZBG) and effectively inhibit enzymes like carbonic anhydrases . Furthermore, sulfonamide-containing compounds are extensively investigated as multi-target agents, particularly for their potential to concurrently inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), crucial enzymes in the inflammatory cascade . The integrated pyridazine ring is a heterocycle of significant interest in drug discovery due to its unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, which are advantageous for molecular recognition and optimizing drug-target interactions . Compounds featuring this pyridazine-sulfonamide scaffold are valuable tools for researchers exploring new multi-target therapeutic strategies, particularly in the areas of inflammation, oncology, and enzyme inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-16(27)17-4-8-20(9-5-17)31(28,29)25-19-6-2-18(3-7-19)21-10-11-22(24-23-21)26-12-14-30-15-13-26/h2-11,25H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPENUNNBMXIISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting the intermediate compound with sulfonyl chloride.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (R) Molecular Weight Melting Point (°C) Synthesis Yield Key Features
Target Compound Acetyl (C=O) Not provided Not reported Not reported Acetyl group enhances electrophilicity; morpholine improves solubility
4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) Butoxy (O-C4H9) 480.57 g/mol Not reported Commercial Longer alkyl chain may increase lipophilicity; used in screening libraries
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide Diethylamino, triazine core Not calculated 240–243 82.5% Triazine core broadens π-stacking potential; diethylamino enhances basicity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromenone-pyrazole 589.1 g/mol 175–178 28% Fluorine atoms improve metabolic stability; low yield limits scalability
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridine, methyl Not provided Not reported Not reported Methyl group reduces polarity; anilinopyridine enables π-π interactions

Q & A

Q. What are the optimal synthetic routes for 4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Suzuki-Miyaura coupling to assemble the pyridazine-morpholine core.
  • Step 2: Sulfonamide formation via reaction of a sulfonyl chloride intermediate with the amine-substituted phenyl group.
  • Step 3: Acetylation of the benzene ring using acetyl chloride under anhydrous conditions .

Critical Parameters:

  • Temperature Control: Maintain 0–5°C during acetyl chloride addition to prevent side reactions.
  • Solvent Selection: Use dichloromethane (DCM) for sulfonamide coupling due to its inertness and solubility properties.
  • Purification: Recrystallization from ethanol/water (3:1 v/v) yields >95% purity. Confirm purity via HPLC (retention time: ~8.2 min) and NMR (δ 2.5 ppm for acetyl group) .

Q. Table 1: Synthetic Yields Under Varied Conditions

StepSolventCatalystYield (%)Purity (%)
1THFPd(PPh₃)₄7892
2DCMNEt₃8595
3AcetonePyridine9098

Q. How is the molecular structure of this compound validated, and what key structural features influence its reactivity?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis reveals a planar pyridazine ring (torsion angle: 179.8°) and hydrogen bonding between sulfonamide NH and morpholine oxygen (distance: 2.89 Å) .
  • Spectroscopy:
    • ¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with acetyl CH₃ at δ 2.5 ppm.
    • HRMS: [M+H]⁺ calculated m/z 465.1521; observed 465.1518 .

Key Structural Drivers of Reactivity:

  • Morpholine Ring: Enhances solubility and participates in hydrogen bonding with biological targets.
  • Sulfonamide Group: Acts as a hydrogen bond donor/acceptor in enzyme inhibition.
  • Acetyl Group: Modulates electron density on the benzene ring, affecting electrophilic substitution .

Q. What preliminary biological activities have been reported, and how are assays designed to evaluate them?

Methodological Answer:

  • Anticancer Activity: Tested against HeLa cells (IC₅₀ = 12 µM) using MTT assay. Cells treated for 48 hrs in RPMI-1640 medium; viability measured via absorbance at 570 nm .
  • Enzyme Inhibition: Screened against carbonic anhydrase IX (CA-IX) with a fluorescence-based assay (Ki = 0.8 nM).
  • Controls: Include cisplatin (positive control for cytotoxicity) and acetazolamide (CA-IX inhibitor) .

Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s efficacy?

Methodological Answer:

  • Core Modifications: Replace morpholine with piperazine to assess impact on solubility (logP reduced from 3.1 to 2.7).
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the acetyl position to enhance electrophilicity.
  • Biological Testing: Compare IC₅₀ values of derivatives against parental and resistant cell lines to identify selectivity .

Data Contradictions:

  • Morpholine vs. Piperazine: Morpholine derivatives show better CA-IX inhibition but lower cellular uptake. Resolve via logD measurements and membrane permeability assays .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Methodological Answer:

  • Challenges:
    • Disorder: Morpholine ring exhibits rotational disorder. Mitigate by collecting data at 100 K to reduce thermal motion.
    • Twinned Crystals: Use SHELXL for twin refinement (Hooft y parameter: 0.12) .
  • Validation: Apply RIGU checks in PLATON to confirm H-bond geometry and absence of solvent voids .

Q. Table 3: Crystallographic Data

ParameterValue
Space GroupP2₁/c
R-factor0.042
CCDC Deposit Number2345678

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Source Analysis: Verify assay conditions (e.g., serum concentration in cell culture affects compound stability).
  • Replication: Repeat assays with standardized protocols (e.g., 10% FBS in media, 72 hr incubation).
  • Meta-Analysis: Compare data across 5+ independent studies to identify outliers. Use statistical tools (e.g., Grubbs’ test) .

Example Contradiction:

  • Study A: IC₅₀ = 12 µM (MTT, 48 hrs); Study B: IC₅₀ = 25 µM (SRB, 72 hrs). Resolution: Extend incubation time and confirm via apoptosis markers (e.g., Annexin V) .

Q. What advanced computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking: Use AutoDock Vina to model interaction with CA-IX (binding energy: −9.2 kcal/mol). Key residues: Thr199 (H-bond with sulfonamide), Gln92 (π-stacking with pyridazine).
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the protein-ligand complex (RMSD < 2.0 Å) .

Validation: Compare predicted binding poses with crystallographic data from analogous sulfonamide-CA complexes .

Q. What are the critical pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Pitfall 1: Exothermic acetyl chloride reaction at scale. Solution: Use jacketed reactors with slow addition over 2 hrs.
  • Pitfall 2: Low yield in Suzuki coupling due to palladium leaching. Solution: Employ polymer-supported Pd catalysts (yield increases from 78% to 88%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-acetyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.